(3-Methoxypyridin-2-yl)(phenyl)methanol
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Overview
Description
(3-Methoxypyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H13NO2 It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methoxy group at the 3-position of the pyridine ring and a phenyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxypyridine with benzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate Schiff base to the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can further convert the compound into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and alcohols. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
(3-Methoxypyridin-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypyridin-2-yl)methanol: A similar compound with a methanol group instead of a phenyl group.
Phenylmethanol: A simpler compound with only a phenyl group attached to the methanol moiety.
3-Methoxypyridine: A compound with a methoxy group at the 3-position of the pyridine ring.
Uniqueness
(3-Methoxypyridin-2-yl)(phenyl)methanol is unique due to the combination of the methoxy group, pyridine ring, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
29082-98-2 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(3-methoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO2/c1-16-11-8-5-9-14-12(11)13(15)10-6-3-2-4-7-10/h2-9,13,15H,1H3 |
InChI Key |
AXTXRZCTPLBWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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